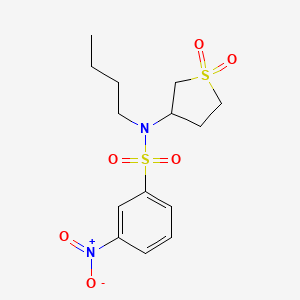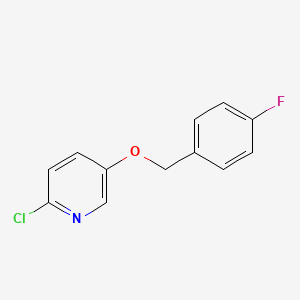
2-Chloro-5-((4-fluorobenzyl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Chloro-5-((4-fluorobenzyl)oxy)pyridine” is a chemical compound with the molecular formula C12H9ClFNO. It has a molecular weight of 237.66 . This compound is commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a chloro group at the 2-position and a (4-fluorobenzyl)oxy group at the 5-position .Physical And Chemical Properties Analysis
The compound “this compound” has a predicted density of 1.294±0.06 g/cm3 and a predicted boiling point of 349.8±32.0 °C .Scientific Research Applications
Supramolecular Architectures and Hydrogen Bonding
A study focused on pyridine-based hydrazone derivatives, similar in structure to "2-Chloro-5-((4-fluorobenzyl)oxy)pyridine", revealed their potential in forming supramolecular architectures due to intra- and intermolecular hydrogen bonding. These compounds, synthesized via ultrasonication, showed remarkable non-linear optical (NLO) properties and stability in structures due to non-covalent interactions, highlighting their relevance in materials science (Khalid et al., 2021).
Heterocycle Synthesis and Reactivity
Research on heterocycle-based molecules, including structures related to "this compound", emphasizes their synthesis and reactivity. These compounds serve as precursors in various organic syntheses, offering insights into novel reactions and potential applications in drug discovery and development (Murthy et al., 2017).
Fluorinated Compound Synthesis
Another facet of research demonstrates the synthesis of fluorinated polycyclic compounds through methods involving "this compound" derivatives. These methods are pivotal in creating fluorine-containing analogs with potential inhibitory effects on DNA polymerase, suggesting applications in biochemistry and pharmaceuticals (Cao et al., 2022).
Organic Fluorophores and Carbon Dots
The synthesis and characterization of organic fluorophores and carbon dots, utilizing compounds similar to "this compound", indicate their significant fluorescence properties. This research opens avenues for their application in imaging, sensing, and light-emitting devices (Shi et al., 2016).
properties
IUPAC Name |
2-chloro-5-[(4-fluorophenyl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-12-6-5-11(7-15-12)16-8-9-1-3-10(14)4-2-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEINRXMYQVIOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CN=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2960346.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone](/img/structure/B2960347.png)
![2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/no-structure.png)
![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2960350.png)
![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2960351.png)
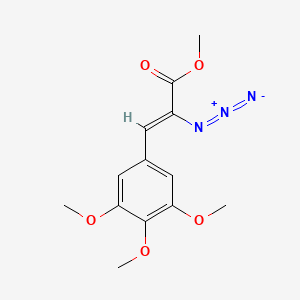
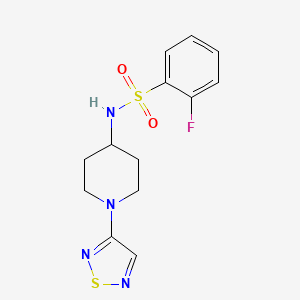
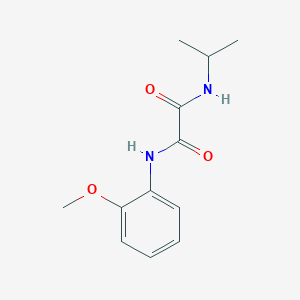
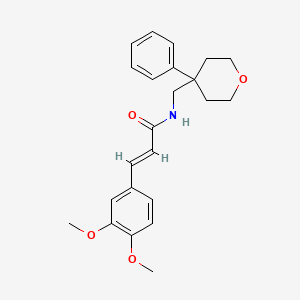
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2960360.png)
![Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate](/img/structure/B2960362.png)

![3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2960366.png)
